molecular formula C17H27NO5 B1261658 Phyllostictine A

Phyllostictine A

Cat. No. B1261658
M. Wt: 325.4 g/mol
InChI Key: SJSPSHPVPXPTPG-WCYNIRFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phyllostictine A is a natural product found in Cirsium arvense and Phyllosticta cirsii with data available.

Scientific Research Applications

Phyllostictine A as a Potential Natural Herbicide

Phyllostictine A, produced by Phyllosticta cirsii, shows promise as a natural herbicide. Its production has been studied under various media and cultural conditions, with the best conditions yielding more than 28 mg/ml of toxin in the culture filtrate. Phyllostictine A exhibits rapid, dose-dependent toxic effects on both host and non-host plant protoplasts, underscoring its potential utility in natural weed control (Zonno et al., 2008).

In Vitro Anticancer Activity

Phyllostictine A demonstrates in vitro growth-inhibitory activity in both normal and cancer cell lines, with proliferating cells being more sensitive to its effects. This novel oxazatricycloalkenone does not appear to induce apoptosis directly or bind to DNA as part of its action mechanism. Instead, it reacts with glutathione (GSH), suggesting a bonding process that forms a complex via Michael attack at the C=C bond. This insight contributes to understanding the structure-activity relationship (SAR) for phyllostictine A's anticancer activity (Le Calvé et al., 2011).

Biocontrol Agent for Cirsium Arvense

Phyllostictine A, as part of a group of phyllostictines (A–D), is produced by Phyllosticta cirsii and has been explored as a biocontrol agent for Cirsium arvense. The phytotoxicity of these compounds varies with the dimension and conformational freedom of their macrocyclic rings. Phyllostictine A is highly toxic when tested on the fungal host plant and has shown antibiotic activity against Gram-positive bacteria and zootoxic activity at high concentrations. The integrity of its oxazatricycloalkenone system is vital for preserving these activities (Evidente et al., 2008).

Structural Revision and Biosynthesis

The structure of phyllostictines, including phyllostictine A, has been revised to a series of bicyclic 3-methylene tetramic acids. Genome sequencing of Phyllosticta cirsii revealed a biosynthetic gene cluster responsible for the biosynthesis of phyllostictines. This discovery aids in understanding the biosynthetic pathways and potential applications of phyllostictine A and related compounds (Trenti & Cox, 2017).

properties

Product Name

Phyllostictine A

Molecular Formula

C17H27NO5

Molecular Weight

325.4 g/mol

IUPAC Name

(1E,5R,11S,12S,15S)-4-ethyl-11,15-dihydroxy-12-methoxy-5-methyl-13-oxa-4-azatricyclo[10.2.1.02,5]pentadec-1-en-3-one

InChI

InChI=1S/C17H27NO5/c1-4-18-15(21)13-11-10-23-17(22-3,14(11)20)12(19)8-6-5-7-9-16(13,18)2/h12,14,19-20H,4-10H2,1-3H3/b13-11-/t12-,14-,16+,17-/m0/s1

InChI Key

SJSPSHPVPXPTPG-WCYNIRFRSA-N

Isomeric SMILES

CCN1C(=O)/C/2=C/3\CO[C@]([C@H]3O)([C@H](CCCCC[C@]21C)O)OC

Canonical SMILES

CCN1C(=O)C2=C3COC(C3O)(C(CCCCCC21C)O)OC

synonyms

phyllostictine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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